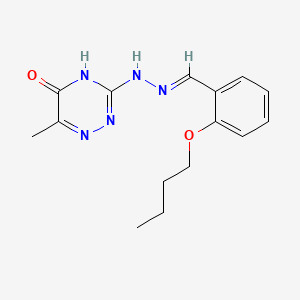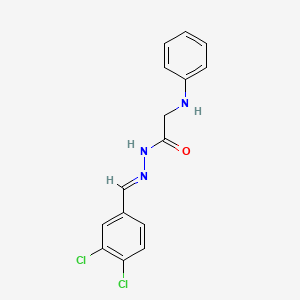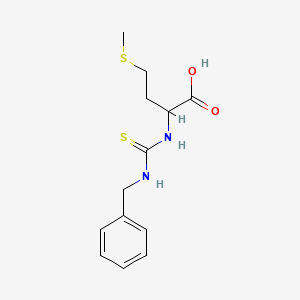
2-Butoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BUTOXYBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE is a complex organic compound that features a benzaldehyde moiety linked to a triazine ring via a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-BUTOXYBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE typically involves the condensation reaction between 2-butoxybenzaldehyde and 1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzaldehyde moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it back to the corresponding hydrazine and aldehyde.
Substitution: The aromatic ring in the benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydrazine and aldehyde.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-BUTOXYBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone linkage and aromatic moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
2-BROMOBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE: Similar structure but with a bromine atom instead of a butoxy group.
4-(3-METHYL-5-OXO-2-PYRAZOLIN-1-YL)BENZOIC ACID: Contains a pyrazoline ring instead of a triazine ring.
Uniqueness: 2-BUTOXYBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE is unique due to the presence of both a butoxybenzaldehyde moiety and a triazine ring, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H19N5O2 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-[(2E)-2-[(2-butoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C15H19N5O2/c1-3-4-9-22-13-8-6-5-7-12(13)10-16-19-15-17-14(21)11(2)18-20-15/h5-8,10H,3-4,9H2,1-2H3,(H2,17,19,20,21)/b16-10+ |
InChI Key |
TXUVZCSSZKYMDG-MHWRWJLKSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=N/NC2=NN=C(C(=O)N2)C |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=NNC2=NN=C(C(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine](/img/structure/B10909103.png)
![5-ethyl-4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10909105.png)
![4-chloro-N-(3-chlorophenyl)-3-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B10909109.png)
![4-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B10909112.png)
![butyl 4-({[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B10909118.png)
![4-[4-(Allyloxy)phenyl]-2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B10909123.png)

![N-benzyl-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10909150.png)

![4-chloro-2-{(E)-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol](/img/structure/B10909152.png)
![N-[1,1-Bis(trifluoromethyl)propyl]-N'-(6-methyl-2-pyridyl)urea](/img/structure/B10909159.png)
![N'-{[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B10909160.png)

![4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,8,10,12,14-hexaen-7-one](/img/structure/B10909181.png)
